![molecular formula C7H5ClN2O B1593426 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1020056-82-9](/img/structure/B1593426.png)

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Overview

Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has a molecular weight of 168.58 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 344.9±37.0 °C at 760 mmHg .Scientific Research Applications

-

Crystallography and Density Functional Theory (DFT) Studies

- The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data .

- The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .

- The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .

- A large HOMO–LUMO energy gap (3.59 eV; HOMO is the highest occupied molecular orbital and LUMO is the lowest unoccupied molecular orbital) implies a high kinetic stability of the title compound .

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

- A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .

- Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

- In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

-

VEGFR-2 Inhibitors

-

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Such disorders include type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

-

Biological Material or Organic Compound for Life Science Research

-

Chemical Intermediate

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSNZZBDEOYMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649810 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

CAS RN |

1020056-82-9 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

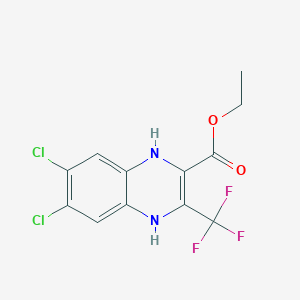

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)